molecular formula C16H17FN2O3S B11133440 N~2~-ethyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-ethyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B11133440
M. Wt: 336.4 g/mol
InChI Key: BHQIGEGEJPRCHM-UHFFFAOYSA-N
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Description

N~2~-ethyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides This compound is characterized by the presence of an ethyl group, a fluorophenyl group, and a phenylsulfonyl group attached to the glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ethyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Glycinamide Backbone: Starting with glycine, the amine group can be protected, and the carboxyl group can be activated for further reactions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions.

    Addition of the Phenylsulfonyl Group: The phenylsulfonyl group can be added via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-ethyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N2-ethyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-ethyl-N-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-ethyl-N-(3-bromophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-ethyl-N-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Uniqueness

N~2~-ethyl-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro, bromo, or methyl analogs.

Properties

Molecular Formula

C16H17FN2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-(3-fluorophenyl)acetamide

InChI

InChI=1S/C16H17FN2O3S/c1-2-19(23(21,22)15-9-4-3-5-10-15)12-16(20)18-14-8-6-7-13(17)11-14/h3-11H,2,12H2,1H3,(H,18,20)

InChI Key

BHQIGEGEJPRCHM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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